molecular formula C15H17NS B11811969 1-Benzyl-2-(thiophen-2-yl)pyrrolidine

1-Benzyl-2-(thiophen-2-yl)pyrrolidine

Cat. No.: B11811969
M. Wt: 243.4 g/mol
InChI Key: IDPGHBMSPZYCNK-UHFFFAOYSA-N
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Description

1-Benzyl-2-(thiophen-2-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring substituted with a benzyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-(thiophen-2-yl)pyrrolidine typically involves the reaction of pyrrolidine with benzyl chloride and thiophene derivatives. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution with benzyl chloride. The thiophene ring is then introduced through a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-(thiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1-Benzyl-2-(thiophen-2-yl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(thiophen-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a benzyl group and a thiophene ring attached to a pyrrolidine core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules. Its applications in chemistry, biology, medicine, and industry highlight its importance and potential for future research and development.

Properties

Molecular Formula

C15H17NS

Molecular Weight

243.4 g/mol

IUPAC Name

1-benzyl-2-thiophen-2-ylpyrrolidine

InChI

InChI=1S/C15H17NS/c1-2-6-13(7-3-1)12-16-10-4-8-14(16)15-9-5-11-17-15/h1-3,5-7,9,11,14H,4,8,10,12H2

InChI Key

IDPGHBMSPZYCNK-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

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